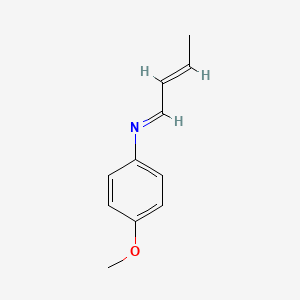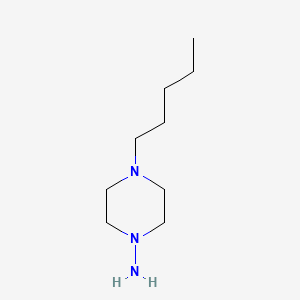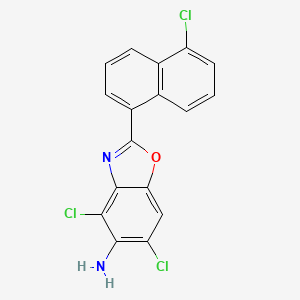
2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- is a complex organic compound that belongs to the pyrrolone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- typically involves multi-step organic reactions. The starting materials often include substituted anilines, cyclohexanone, and acetic anhydride. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its chemical properties can be exploited to create materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolone derivatives with different substituents on the aromatic ring and the cyclohexyl group. Examples include:
- 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-ethyl-1,5-dihydro-3-hydroxy-
- 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-phenyl-1,5-dihydro-3-hydroxy-
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H22ClNO3 |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
3-acetyl-1-(3-chloro-4-methylphenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H22ClNO3/c1-11-8-9-14(10-15(11)20)21-17(13-6-4-3-5-7-13)16(12(2)22)18(23)19(21)24/h8-10,13,17,23H,3-7H2,1-2H3 |
Clé InChI |
KPFBJLCGAVPQRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)

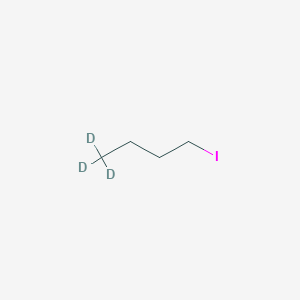
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)

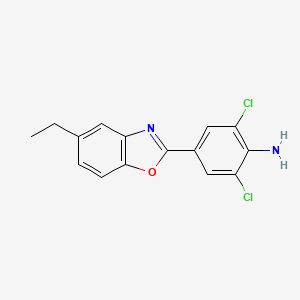
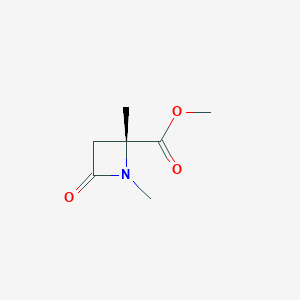

![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)

![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
